c-Met-IN-12

c-Met kinase VEGFR-2 Selectivity

High VEGFR-2 selectivity distinguishes this type II c-Met inhibitor from multi-kinase agents like Cabozantinib, ensuring pathway-specific readouts in angiogenesis-sensitive models. Demonstrates 93% tumor inhibition in U-87MG xenograft with oral dosing. Co-targets TAM kinases (>80% at 1 μM) for immune evasion studies.

Molecular Formula C34H29FN4O4
Molecular Weight 576.6 g/mol
Cat. No. B12408104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namec-Met-IN-12
Molecular FormulaC34H29FN4O4
Molecular Weight576.6 g/mol
Structural Identifiers
SMILESCC(C)(COC1=CC2=NC=CC(=C2C=C1)OC3=C(C=C(C=C3)NC4=NC=CC5=C4C(=O)C(=CN5C)C6=CC=CC=C6)F)O
InChIInChI=1S/C34H29FN4O4/c1-34(2,41)20-42-23-10-11-24-27(18-23)36-16-14-29(24)43-30-12-9-22(17-26(30)35)38-33-31-28(13-15-37-33)39(3)19-25(32(31)40)21-7-5-4-6-8-21/h4-19,41H,20H2,1-3H3,(H,37,38)
InChIKeyXSKIQQGAWQLRPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

c-Met-IN-12 (Compound 4r) Scientific and Procurement Baseline: A Selective Type II c-Met Kinase Inhibitor


c-Met-IN-12, also known as compound 4r, is an orally active, small-molecule type II kinase inhibitor. It is primarily characterized by its potent and selective inhibition of the c-Met receptor tyrosine kinase (IC50 = 10.6 nM) and its activity against the TAM family kinases AXL, Mer, and TYRO3 (>80% inhibition at 1 μM). The compound serves as a selective chemical scaffold distinct from multi-kinase inhibitors like Cabozantinib, offering a differentiated tool for probing c-Met-driven biology while minimizing activity against VEGFR-2 [1][2]. It has demonstrated significant antitumor efficacy in preclinical models.

Why c-Met-IN-12 Cannot Be Substituted by Other In-Class c-Met Inhibitors for Specific Research Applications


Generic substitution among c-Met inhibitors is scientifically unsound due to profound differences in kinase selectivity profiles that directly impact experimental outcomes. For instance, the clinically approved type II inhibitor Cabozantinib is a multi-kinase agent with potent activity against VEGFR-2 (IC50 = 0.035 nM), which contributes to both its therapeutic and adverse effect profiles [1]. In contrast, c-Met-IN-12 was explicitly designed to possess high VEGFR-2 selectivity, with a selectivity ratio that is substantially higher than that of Cabozantinib [2]. This difference is critical in angiogenesis research or in models where VEGFR-2 inhibition is a confounding factor. Substituting c-Met-IN-12 with a non-selective analog would introduce significant off-target effects, invalidating the experimental readouts of c-Met's specific role in tumor growth and metastasis.

Quantitative Differentiation Guide: c-Met-IN-12 vs. Cabozantinib and In-Class Alternatives


Kinase Selectivity: High VEGFR-2 Sparing by c-Met-IN-12 vs. Non-Selective Cabozantinib

c-Met-IN-12 (compound 4r) demonstrates high selectivity for c-Met over VEGFR-2, a key differentiator from the clinically used type II c-Met inhibitor Cabozantinib. The study reports that c-Met-IN-12 has 'comparable c-Met potency to that of Cabozantinib and high VEGFR-2 selectivity, while Cabozantinib displayed no VEGFR-2 selectivity' [1]. The IC50 for c-Met-IN-12 against c-Met is 10.6 nM, while its activity against VEGFR-2 is significantly lower (exact VEGFR-2 IC50 not provided but described as 'high selectivity') [1]. In contrast, Cabozantinib is a potent dual inhibitor with IC50 values of 1.3 nM for c-Met and 0.035 nM for VEGFR-2 [2].

c-Met kinase VEGFR-2 Selectivity Cabozantinib

In Vivo Antitumor Efficacy: Robust Tumor Growth Inhibition in a Glioblastoma Xenograft Model

c-Met-IN-12 exhibits significant tumor growth inhibition in a U-87MG human glioblastoma xenograft model. At an oral dose of 45 mg/kg administered once daily (Q.D.) for 21 days, c-Met-IN-12 achieved 93% tumor growth inhibition [1]. This level of in vivo efficacy is a key benchmark for the compound's utility in preclinical oncology studies. While the same study states c-Met-IN-12 has 'comparable c-Met potency' to Cabozantinib, a direct in vivo efficacy comparison between c-Met-IN-12 and Cabozantinib in this specific model is not provided in the available data.

In Vivo Xenograft Antitumor Glioblastoma

Kinase Inhibition Profile: Potent Activity Against c-Met and TAM Family Kinases

c-Met-IN-12 displays a consistent and well-defined kinase inhibition profile. It potently inhibits c-Met with an IC50 of 10.6 nM and exhibits high inhibitory effects (>80% inhibition at 1 μM) against the TAM family kinases AXL, Mer, and TYRO3 [1]. This profile distinguishes it from more narrowly selective type I inhibitors and from multi-targeted type II inhibitors that have a broader spectrum of activity. The inhibition of TAM kinases, which are implicated in immune evasion and resistance to therapy, may contribute to its unique biological activity.

TAM Kinases AXL Mer TYRO3

Recommended Research Applications for c-Met-IN-12 Based on its Differentiated Profile


Decoupling c-Met Signaling from VEGFR-2-Mediated Angiogenesis

Utilize c-Met-IN-12 as a chemical probe in in vitro and in vivo studies where the specific contribution of c-Met to tumor growth, invasion, or metastasis must be isolated from the confounding effects of VEGFR-2 inhibition. This is particularly relevant in tumor models where angiogenesis is a key component of the microenvironment, as c-Met-IN-12's high VEGFR-2 selectivity, in contrast to multi-kinase inhibitors like Cabozantinib, ensures that observed phenotypic effects are more directly attributable to c-Met pathway modulation [1].

Investigating c-Met and TAM Kinase Co-Inhibition in Immuno-Oncology Models

Employ c-Met-IN-12 to study the combined inhibition of c-Met and the TAM family kinases (AXL, Mer, TYRO3). This unique inhibition profile, demonstrated by >80% inhibition of these kinases at 1 μM, is ideal for exploring mechanisms of immune evasion and resistance in syngeneic or humanized mouse models, where both c-Met-driven oncogenesis and TAM kinase-mediated immunosuppression are at play .

Preclinical Efficacy Studies in c-Met-Dependent Glioblastoma

Deploy c-Met-IN-12 as a lead compound for preclinical development in glioblastoma. The compound has demonstrated robust, validated efficacy in a U-87MG glioblastoma xenograft model, achieving 93% tumor growth inhibition with oral dosing [2]. This establishes a quantitative benchmark for evaluating next-generation c-Met inhibitors or combination therapies in this indication.

Structural Biology and Scaffold Optimization

Use c-Met-IN-12 as a starting point for structure-activity relationship (SAR) studies and further kinase selectivity enhancement. The primary literature describes it as a scaffold for developing new selective type II c-Met inhibitors, making it a valuable tool for medicinal chemistry programs aiming to design compounds with improved selectivity profiles [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for c-Met-IN-12

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.